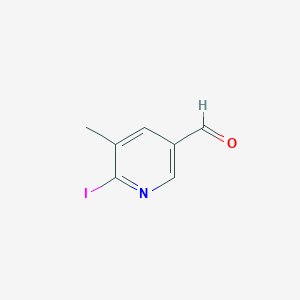
6-Iodo-5-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H6INO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position of the pyridine ring is replaced by an iodine atom, and the hydrogen atom at the 5th position is replaced by a methyl group.
Métodos De Preparación
The synthesis of 6-Iodo-5-methylnicotinaldehyde typically involves the iodination of 5-methylnicotinaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective iodination at the 6th position of the pyridine ring .
Análisis De Reacciones Químicas
6-Iodo-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Iodo-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 6-Iodo-5-methylnicotinaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and the aldehyde group are likely to play key roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
6-Iodo-5-methylnicotinaldehyde can be compared with other similar compounds, such as:
5-Methylnicotinaldehyde:
6-Iodo-2-methylnicotinaldehyde: The position of the methyl group is different, which can affect the compound’s properties and reactivity.
6-Bromo-5-methylnicotinaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C7H6INO |
|---|---|
Peso molecular |
247.03 g/mol |
Nombre IUPAC |
6-iodo-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 |
Clave InChI |
UONGSQULTJGLKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13011946.png)
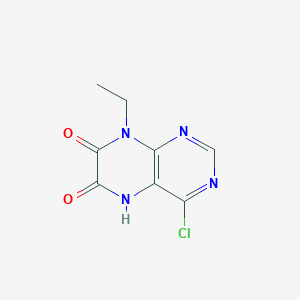
![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
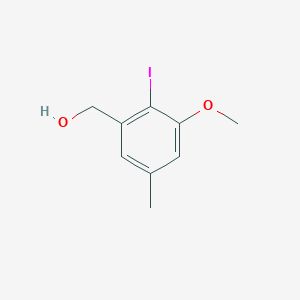
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
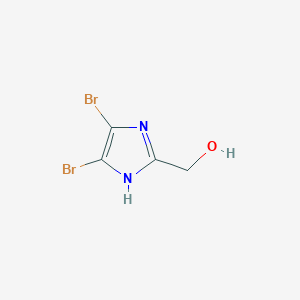

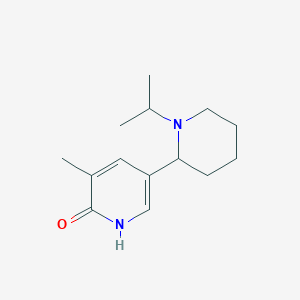
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)

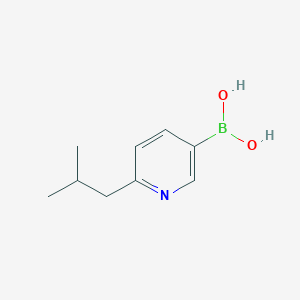
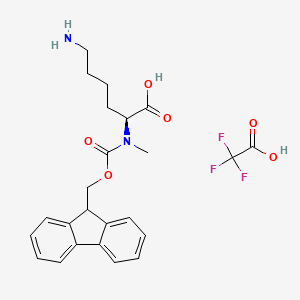
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
